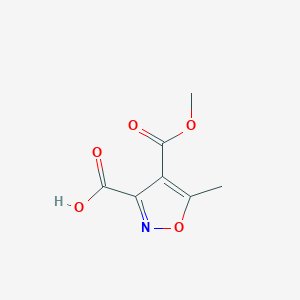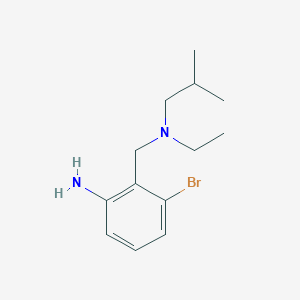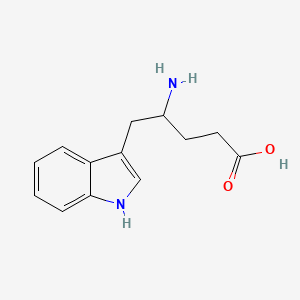
4-amino-5-(1H-indol-3-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-(1H-indol-3-yl)pentanoic acid is a compound that features an indole ring, which is a significant structure in many natural products and pharmaceuticals. The indole ring is known for its biological activity and is found in many alkaloids and synthetic drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1H-indol-3-yl)pentanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . Another method involves the use of N-methoxycarbamoyl indoles and propargyl alcohols in a sequential C–H allenylation/annulation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-(1H-indol-3-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-5-(1H-indol-3-yl)pentanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-amino-5-(1H-indol-3-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound can also influence cell signaling pathways, leading to changes in cellular function and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1H-indol-3-yl)pentanoic acid: Similar structure but lacks the amino group.
1-methyl-1H-indole-4-carboxylic acid: Contains a methyl group and a carboxylic acid group on the indole ring.
1-allyl-1H-indole-2-carboxylic acid: Contains an allyl group and a carboxylic acid group on the indole ring.
Uniqueness
4-amino-5-(1H-indol-3-yl)pentanoic acid is unique due to the presence of both an amino group and an indole ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
4-amino-5-(1H-indol-3-yl)pentanoic acid |
InChI |
InChI=1S/C13H16N2O2/c14-10(5-6-13(16)17)7-9-8-15-12-4-2-1-3-11(9)12/h1-4,8,10,15H,5-7,14H2,(H,16,17) |
InChI-Schlüssel |
QJKGTQZAVYBRGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


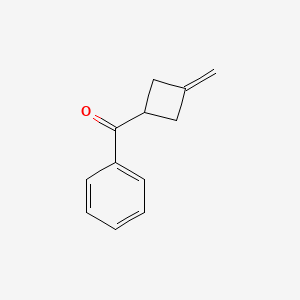
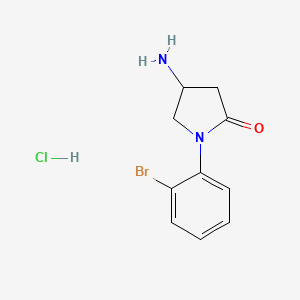
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)

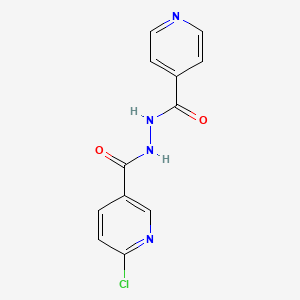
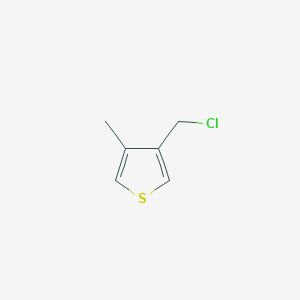
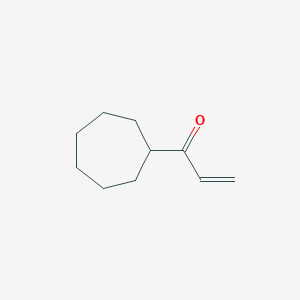
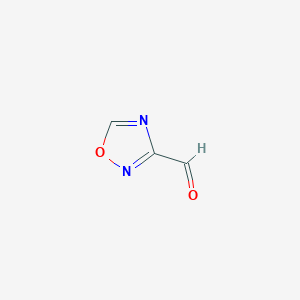
![7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
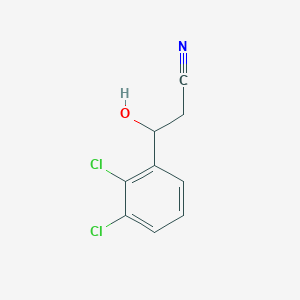
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
